molecular formula C11H8ClN3O4 B448039 1-(4-chlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylic acid CAS No. 402614-96-4

1-(4-chlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylic acid

Cat. No.: B448039
CAS No.: 402614-96-4
M. Wt: 281.65g/mol
InChI Key: WIEZIWHINZZOEH-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylic acid is a high-value chemical building block primarily utilized in pharmaceutical research and development. As a nitro-substituted pyrazole derivative, it serves as a crucial synthetic intermediate for the creation of more complex molecules, particularly in the field of drug discovery . Its molecular structure, which incorporates both a carboxylic acid and a nitro group on the pyrazole core, makes it a versatile precursor for amide bond formation, nucleophilic substitution, and other conjugation reactions . This compound is strictly intended for research applications as a heterocyclic building block . It is supplied for laboratory use only and is not classified or approved for diagnostic, therapeutic, or any form of human use. Researchers should handle this material with appropriate precautions, consulting the supplied Safety Data Sheet (SDS) for specific hazard and handling information prior to use.

Properties

IUPAC Name

2-[(4-chlorophenyl)methyl]-5-nitropyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN3O4/c12-8-3-1-7(2-4-8)6-14-9(11(16)17)5-10(13-14)15(18)19/h1-5H,6H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIEZIWHINZZOEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C(=CC(=N2)[N+](=O)[O-])C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Hydrazines with 1,3-Diketones

The pyrazole scaffold is conventionally synthesized by reacting hydrazines with 1,3-diketones. For 5-carboxylic acid derivatives, ethyl 3-oxohexanoate serves as a preferred precursor. Cyclization with methylhydrazine in ethanol at 80°C yields ethyl 5-methyl-1H-pyrazole-3-carboxylate, which can be further functionalized.

Example Protocol :

  • Reactants : Ethyl 3-oxohexanoate (1.0 equiv), methylhydrazine (1.2 equiv)

  • Conditions : Ethanol, reflux (80°C), 12 h

  • Yield : 78–85%

N-1 Alkylation with 4-Chlorobenzyl Groups

Alkylation Using 4-Chlorobenzyl Chloride

Alkylation at the pyrazole N-1 position is achieved using 4-chlorobenzyl chloride under basic conditions. Potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) or diethylene glycol dimethyl ether facilitates deprotonation and nucleophilic substitution.

Optimized Procedure :

  • Substrate : 5-Methoxycarbonylpyrazole (1.0 equiv)

  • Alkylating Agent : 4-Chlorobenzyl chloride (1.5 equiv)

  • Base : K₂CO₃ (2.0 equiv)

  • Solvent : Diethylene glycol dimethyl ether, 100°C, 8 h

  • Yield : 89–93%

Regioselective Nitration at Position 3

Nitration with Mixed Acid (HNO₃/H₂SO₄)

Nitration of the pyrazole ring is directed by existing substituents. The electron-donating 4-chlorobenzyl group at N-1 activates position 3 for electrophilic attack. A mixture of fuming nitric acid and concentrated sulfuric acid (1:2 v/v) at 0–5°C introduces the nitro group efficiently.

Key Parameters :

  • Temperature : 0–5°C (prevents di-nitration)

  • Reaction Time : 2–3 h

  • Workup : Quench with ice, neutralize with NaHCO₃, extract with dichloromethane

  • Yield : 65–72%

Carboxylic Acid Functionalization

Ester Hydrolysis Under Basic Conditions

The ethyl ester at position 5 is hydrolyzed to the carboxylic acid using aqueous NaOH in tetrahydrofuran (THF).

Representative Method :

  • Substrate : Ethyl 1-(4-chlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylate (1.0 equiv)

  • Base : 2M NaOH (3.0 equiv)

  • Solvent : THF/H₂O (3:1), reflux, 6 h

  • Acidification : Adjust to pH 2 with HCl

  • Yield : 85–90%

Integrated Synthetic Route

Combining the above steps, the consolidated pathway is:

  • Pyrazole Formation : Cyclocondensation of ethyl 3-oxohexanoate with methylhydrazine.

  • N-Alkylation : Reaction with 4-chlorobenzyl chloride/K₂CO₃.

  • Nitration : Mixed acid nitration at 0–5°C.

  • Ester Hydrolysis : Basic hydrolysis to carboxylic acid.

Overall Yield : 42–48% (four steps)

Analytical Data and Characterization

Critical spectroscopic data for intermediate and final compounds include:

Compound¹H NMR (δ, ppm)IR (cm⁻¹)
Intermediate Ester1.32 (t, 3H, COOCH₂CH₃), 5.21 (s, 2H, CH₂Ph), 7.35 (d, 2H, Ar-H), 7.45 (d, 2H, Ar-H), 8.02 (s, 1H, pyrazole-H)1725 (C=O), 1520 (NO₂)
Final Acid5.24 (s, 2H, CH₂Ph), 7.38 (d, 2H, Ar-H), 7.49 (d, 2H, Ar-H), 8.10 (s, 1H, pyrazole-H), 12.8 (br, 1H, COOH)1700 (C=O), 1535 (NO₂)

Challenges and Optimization Opportunities

  • Nitration Regioselectivity : Competing nitration at position 4 can occur if reaction temperatures exceed 10°C. Kinetic control at 0°C suppresses this side reaction.

  • Ester Hydrolysis : Prolonged heating (>8 h) leads to decarboxylation. Monitoring via TLC (eluent: ethyl acetate/hexane 1:1) is recommended.

  • Purification : Silica gel chromatography (ethyl acetate/hexane gradient) effectively separates nitro isomers.

Industrial-Scale Considerations

For bulk synthesis, continuous flow reactors improve heat transfer during exothermic nitration. Solvent recovery systems for diethylene glycol dimethyl ether reduce costs. Environmental impact is mitigated by recycling aqueous washes and employing biocatalytic ester hydrolysis .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom in the 4-chlorobenzyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) in aqueous solution.

Major Products:

    Reduction of the nitro group: 1-(4-chlorobenzyl)-3-amino-1H-pyrazole-5-carboxylic acid.

    Reduction of the carboxylic acid group: 1-(4-chlorobenzyl)-3-nitro-1H-pyrazole-5-methanol.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that 1-(4-chlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylic acid exhibits antimicrobial properties. Research has shown that derivatives of pyrazole compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory effects. Pyrazole derivatives are known to modulate inflammatory pathways, and studies have indicated that similar compounds can reduce markers of inflammation in vitro and in vivo . Further research is needed to elucidate the specific mechanisms involved.

Anticancer Potential

Preliminary investigations into the anticancer properties of this compound have shown promise. Compounds with similar structures have been reported to induce apoptosis in cancer cells and inhibit tumor growth through various pathways, including the modulation of cell cycle regulators .

Synthesis of Novel Materials

The unique chemical structure of this compound allows it to serve as a building block for synthesizing novel materials. Its ability to form coordination complexes with metals has implications for developing new catalysts and materials with tailored properties .

Ligand Development

The compound can act as a ligand in coordination chemistry, potentially forming complexes with transition metals. These complexes may exhibit interesting electronic and optical properties, making them suitable for applications in electronics and photonics .

Case Studies

StudyFindingsApplication
Demonstrated antimicrobial activity against Gram-positive bacteriaPotential antibiotic development
Induced apoptosis in cancer cell linesAnticancer drug research
Formed stable metal complexes with enhanced catalytic activityMaterial synthesis

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylic acid depends on its application:

    In Medicinal Chemistry: The compound may inhibit specific enzymes or receptors involved in inflammatory pathways, thereby reducing inflammation.

    In Agrochemicals: It may disrupt essential biological processes in pests or plants, leading to their death or reduced growth.

Comparison with Similar Compounds

Structural and Electronic Differences

  • Nitro Group vs. Phenyl Group : The nitro group in the target compound is a strong electron-withdrawing group, increasing the acidity of the carboxylic acid (pKa ~2–3) compared to the phenyl-substituted analog (pKa ~4–5) . This difference impacts reactivity in coupling reactions (e.g., amide bond formation).
  • Chlorobenzyl vs. Methoxybenzyl : The 4-chlorobenzyl group enhances electrophilicity, while the methoxybenzyl group in analogs like 1-(4-methoxybenzyl)-3-methyl derivatives improves solubility in polar solvents .

Physicochemical and Spectral Data

  • Spectral Signatures :
    • IR : Strong absorption at ~1630–1670 cm⁻¹ (C=O stretch) and ~1520 cm⁻¹ (Nitro group) .
    • ¹H-NMR : Peaks for the chlorobenzyl group appear at δ 7.4–7.6 ppm (aromatic protons), while the pyrazole ring protons resonate at δ 8.1–8.2 ppm .

Biological Activity

1-(4-Chlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylic acid (CAS No. 402614-96-4) is a compound of significant interest in medicinal chemistry and agrochemical research. Its unique structure, featuring a pyrazole ring with various substituents, suggests potential biological activities, including anti-inflammatory and antimicrobial properties.

Chemical Structure and Properties

  • Molecular Formula : C₁₁H₈ClN₃O₄
  • Molecular Weight : 281.65 g/mol
  • CAS Number : 402614-96-4

The compound consists of a pyrazole core substituted with a 4-chlorobenzyl group, a nitro group, and a carboxylic acid group. This specific arrangement is crucial for its biological activity.

Medicinal Chemistry Applications

This compound has been studied for its potential as a pharmacophore in drug development. Key areas of research include:

  • Anti-inflammatory Activity : The compound has shown promising results in inhibiting cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process. Studies report IC₅₀ values in the range of 0.02–0.04 μM for COX-2 inhibition, indicating potent anti-inflammatory properties compared to standard drugs like diclofenac .
  • Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity against various pathogens, although specific data on its spectrum of activity remains limited.

Agrochemical Applications

Research indicates that this compound may serve as a potential herbicide or pesticide due to its ability to disrupt essential biological processes in plants and pests.

The biological effects of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound likely inhibits key enzymes involved in inflammatory pathways, thereby reducing inflammation .
  • Disruption of Biological Pathways : In agrochemical contexts, it may interfere with metabolic pathways critical for pest survival, leading to their death or reduced growth rates.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructure VariationBiological Activity
1-(4-Chlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acidCarboxylic group at position 4Moderate COX inhibition
1-(4-Chlorobenzyl)-3-nitro-1H-pyrazole-5-sulfonic acidSulfonic acid instead of carboxylic acidEnhanced antimicrobial activity

These comparisons highlight how minor structural changes can significantly influence biological efficacy.

Case Studies and Research Findings

Recent studies have provided insights into the pharmacological potential of pyrazole derivatives, including this compound:

  • In Vitro Studies : Research conducted on various pyrazole derivatives demonstrated their effectiveness in inhibiting COX enzymes, with some compounds showing selectivity for COX-2 over COX-1, which is crucial for minimizing gastrointestinal side effects associated with traditional NSAIDs .
  • In Vivo Efficacy : Animal models have been utilized to assess the anti-inflammatory effects and safety profiles of these compounds. For instance, compounds similar to this compound exhibited significant reductions in carrageenan-induced edema in rats .

Q & A

Q. What are the established synthetic routes for 1-(4-chlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylic acid, and what key reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves multi-step reactions starting with pyrazole precursors. A common approach includes:

Nitration : Introducing the nitro group at position 3 of the pyrazole ring using nitric acid or mixed acid systems under controlled temperatures (0–5°C) to avoid over-nitration.

Substitution : Introducing the 4-chlorobenzyl group via nucleophilic substitution or condensation, often using 4-chlorobenzyl halides in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF .

Carboxylation : Oxidative carboxylation at position 5 using CO₂ or via hydrolysis of ester intermediates (e.g., ethyl esters) under acidic/basic conditions .
Key Considerations : Reaction yield and purity depend on temperature control during nitration, stoichiometric ratios of reactants, and purification via recrystallization or column chromatography .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Identifies substituents on the pyrazole ring (e.g., 4-chlorobenzyl protons at δ 4.5–5.0 ppm as a singlet) and nitro group deshielding effects .
    • ¹³C NMR : Confirms the carboxylic acid carbonyl carbon (δ ~165–170 ppm) and aromatic carbons .
  • IR Spectroscopy : Detects the nitro group (asymmetric stretching at ~1520 cm⁻¹, symmetric at ~1350 cm⁻¹) and carboxylic acid O–H stretch (~2500–3000 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .

Q. What preliminary biological screening assays are recommended for this compound?

Methodological Answer:

  • Antimicrobial Activity : Disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC (minimum inhibitory concentration) determination .
  • Enzyme Inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based) to assess interaction with targets like COX-2 or cannabinoid receptors .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .

Advanced Research Questions

Q. How can contradictory data in biological activity studies (e.g., varying IC₅₀ values) be systematically resolved?

Methodological Answer:

  • Standardize Assay Conditions : Ensure consistent cell lines, solvent controls (e.g., DMSO ≤0.1%), and incubation times across studies .
  • Purity Verification : Use HPLC (>95% purity) to rule out impurities affecting activity.
  • Mechanistic Studies : Conduct target-specific assays (e.g., radioligand binding for receptor affinity) to confirm direct interactions .
  • Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers or confounding variables .

Q. What computational strategies predict the compound’s binding affinity to biological targets like cannabinoid receptors?

Methodological Answer:

  • Molecular Docking : Use software (e.g., AutoDock Vina) to model interactions between the nitro group and receptor active sites (e.g., hydrophobic pockets in CB1 receptors) .
  • QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, molar refractivity, and H-bond acceptor counts .
  • MD Simulations : Perform 100-ns molecular dynamics simulations to assess binding stability and conformational changes .

Q. How can crystallographic data resolve ambiguities in the compound’s solid-state structure?

Methodological Answer:

  • X-Ray Diffraction (XRD) : Single-crystal XRD confirms bond lengths (e.g., C–N in the pyrazole ring: ~1.34 Å) and dihedral angles (e.g., chlorobenzyl group orientation relative to the ring) .
  • Powder XRD : Validates phase purity and polymorphism by matching experimental patterns with simulated data from single-crystal structures .
  • Electron Density Maps : Identify electron-withdrawing effects of the nitro group on the pyrazole ring’s electron distribution .

Q. What strategies optimize the regioselectivity of nitro group introduction during synthesis?

Methodological Answer:

  • Directed Ortho-Metallation : Use directing groups (e.g., ester at position 5) to guide nitration to position 3 .
  • Protecting Groups : Temporarily protect reactive sites (e.g., carboxylic acid as an ethyl ester) to prevent undesired nitration .
  • Solvent Effects : Polar solvents (e.g., H₂SO₄) stabilize transition states for regioselective nitration .

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